Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)-
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Overview
Description
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with various substituents, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and functionalization steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are typically optimized to achieve the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in disease processes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By binding to these targets, the compound can modulate cellular functions and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido(3,4-d)pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido(4,3-d)pyrimidine derivatives: These compounds also have a pyridopyrimidine core but with different substitution patterns.
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Properties
CAS No. |
174654-91-2 |
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Molecular Formula |
C16H17N5S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-methyl-6-[(4-methylphenyl)sulfanylmethyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-9-3-5-12(6-4-9)22-8-11-7-19-15-13(10(11)2)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
HDHAIYFBPPDPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CN=C3C(=C2C)C(=NC(=N3)N)N |
Origin of Product |
United States |
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